molecular formula C6H13NO3 B13462243 5-Amino-2-hydroxyhexanoic acid CAS No. 89584-49-6

5-Amino-2-hydroxyhexanoic acid

Cat. No.: B13462243
CAS No.: 89584-49-6
M. Wt: 147.17 g/mol
InChI Key: QRLHSHOGYNEQAZ-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxyhexanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of hexanoic acid, featuring both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-hydroxyhexanoic acid can be achieved through several methods. One notable method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by a series of steps, including the conversion of N-sorbyl-L-proline to its N-hydroxy-succinimide ester, leading to the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-amino-2-ketohexanoic acid, while reduction of the amino group can produce 5-hydroxyhexylamine.

Scientific Research Applications

5-Amino-2-hydroxyhexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It has potential therapeutic applications due to its structural similarity to amino acids.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxyhexanoic acid involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-hydroxyhexanoic acid: Similar in structure but with the amino and hydroxyl groups at different positions.

    5-Hydroxyhexanoic acid: Lacks the amino group, making it less versatile in chemical reactions.

    Hexanoic acid: The parent compound without any functional groups.

Uniqueness

5-Amino-2-hydroxyhexanoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89584-49-6

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

5-amino-2-hydroxyhexanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(7)2-3-5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)

InChI Key

QRLHSHOGYNEQAZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)O)O)N

Origin of Product

United States

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